molecular formula C15H20ClN5O B7357870 5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one

5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one

Cat. No. B7357870
M. Wt: 321.80 g/mol
InChI Key: JGXDVONIBSEGLR-UHFFFAOYSA-N
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Description

5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA, leading to the inhibition of neuronal excitability and the induction of sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to the inhibition of neuronal activity. It also decreases the levels of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. Additionally, it has been shown to reduce the levels of cortisol, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. However, one of the limitations is its potential for addiction and abuse, which could affect the validity of the experimental results.

Future Directions

There are several future directions for the study of 5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one. One direction is the development of more selective and potent GABA receptor agonists with fewer side effects. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, the role of this compound in the regulation of stress response and mood disorders could also be explored.

Synthesis Methods

The synthesis of 5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one involves the reaction of 2-chlorobenzylamine with 1,4-diazepane-5,6-dione, followed by the addition of 2-methyl-4H-1,2,4-triazol-3-one. The reaction is carried out in the presence of a catalyst, such as copper(II) sulfate pentahydrate and sodium acetate, under reflux conditions.

Scientific Research Applications

5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anxiolytic, sedative, and hypnotic effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, it has been studied for its anticonvulsant and muscle relaxant properties.

properties

IUPAC Name

5-[[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O/c1-19-15(22)17-14(18-19)11-20-7-4-8-21(10-9-20)13-6-3-2-5-12(13)16/h2-3,5-6H,4,7-11H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXDVONIBSEGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)CN2CCCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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